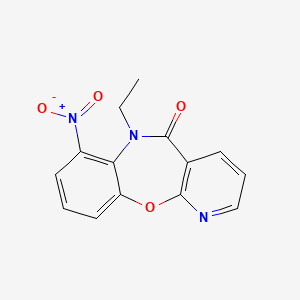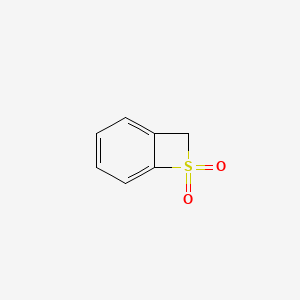
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiabicyclo(420)octa-1,3,5-triene 7,7-dioxide is a sulfur-containing bicyclic compound with the molecular formula C7H6S It is characterized by a unique structure that includes a bicyclic ring system with a sulfur atom and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur dioxide moiety to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bicyclic ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur dioxide moiety can participate in redox reactions, influencing cellular processes and pathways. The bicyclic structure allows for specific binding interactions, which can modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(4.2.0)octa-1,3,5-triene: Lacks the sulfur dioxide moiety, resulting in different chemical properties.
7-Thiabicyclo(4.2.0)octa-1,3,5-triene: Similar structure but without the dioxide group, affecting its reactivity and applications.
Uniqueness
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide is unique due to the presence of both sulfur and oxygen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
16065-50-2 |
|---|---|
Fórmula molecular |
C7H6O2S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
7λ6-thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide |
InChI |
InChI=1S/C7H6O2S/c8-10(9)5-6-3-1-2-4-7(6)10/h1-4H,5H2 |
Clave InChI |
MOLVQFOPTPGHIG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


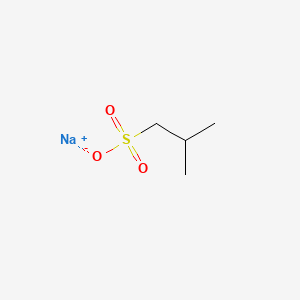
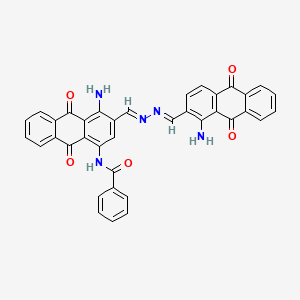

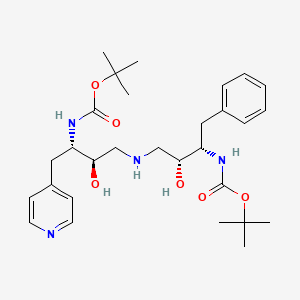
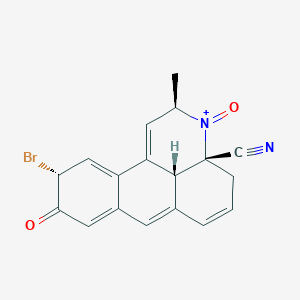
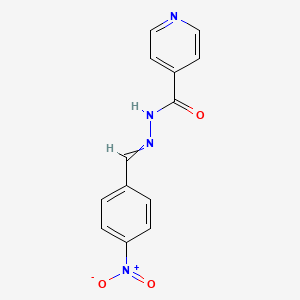
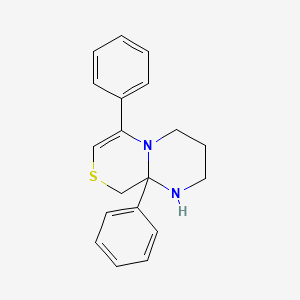


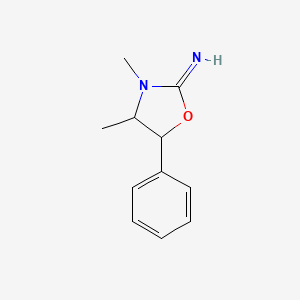
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


